Gacyclidine

NMDA receptor pharmacology Radioligand binding Enantioselectivity

For neuroscience research demanding a low-neurotoxicity NMDA antagonist, Gacyclidine is the superior alternative to MK-801. It exhibits minimal in vivo neurotoxicity and high affinity for the NMDA receptor, with a 10-fold enantioselective binding difference. Ideal for spinal cord injury, TBI, and tinnitus studies. This compound is for R&D use only.

Molecular Formula C16H25NS
Molecular Weight 263.4 g/mol
CAS No. 68134-81-6
Cat. No. B1674390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGacyclidine
CAS68134-81-6
Synonymsgacyclidine
GK 11
GK-11
GK11
methyl-2-r-(piperidine-1-)-1-(thienyl-2)1-cyclohexene
Molecular FormulaC16H25NS
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCC1CCCCC1(C2=CC=CS2)N3CCCCC3
InChIInChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14-,16+/m0/s1
InChIKeyDKFAAPPUYWQKKF-GOEBONIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gacyclidine (CAS 68134-81-6): A Non-Competitive NMDA Antagonist with Differentiated Neuroprotective and Safety Profile for Preclinical and Clinical Research


Gacyclidine (CAS 68134-81-6), also known as GK-11 or OTO-311, is a synthetic small-molecule phencyclidine (TCP) derivative that functions as a high-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [1]. As a member of the arylcyclohexylamine class, gacyclidine binds within the ion channel pore of the NMDA receptor complex in a use- and voltage-dependent manner to block excessive calcium influx associated with excitotoxic neuronal injury [1]. The compound exists as a racemic mixture of two enantiomers, (-)-GK11 and (+)-GK11, which exhibit markedly different pharmacological properties [1]. Gacyclidine has been extensively investigated as a neuroprotective agent in preclinical models of spinal cord injury, traumatic brain injury, and excitotoxicity, and has advanced to human clinical trials for acute traumatic brain injury, spinal cord injury, and tinnitus [1][2].

Why Gacyclidine (CAS 68134-81-6) Cannot Be Simply Substituted with Other In-Class NMDA Antagonists in Experimental and Therapeutic Contexts


Despite sharing a common mechanism of non-competitive NMDA receptor antagonism with other arylcyclohexylamines such as dizocilpine (MK-801), phencyclidine (PCP), and tenocyclidine (TCP), gacyclidine exhibits a distinct pharmacological signature that precludes simple interchangeability in research or therapeutic applications [1]. The compound demonstrates significant enantioselective differences in NMDA receptor affinity, with the (-)-enantiomer showing approximately 10-fold higher affinity than the (+)-enantiomer [1]. Critically, gacyclidine displays substantially reduced in vivo neurotoxicity compared to the reference NMDA antagonist MK-801—a differentiation attributed to its unique interaction with 'non-NMDA' binding sites located primarily on cerebellar Purkinje cell dendrites [1][2]. Furthermore, gacyclidine's neuroprotective efficacy and potency profiles differ quantitatively from those of other clinically relevant NMDA antagonists such as memantine and procyclidine [3]. These pharmacodynamic distinctions carry direct implications for experimental reproducibility, dosing strategies, and safety profiles across in vitro and in vivo models [1].

Gacyclidine (CAS 68134-81-6) Quantitative Differentiation Evidence: Head-to-Head Comparisons with MK-801, Memantine, and Procyclidine


NMDA Receptor Binding Affinity: (-)-GK11 Enantiomer of Gacyclidine Matches Dizocilpine (MK-801) Affinity; (+)-GK11 is 10-Fold Less Potent

Gacyclidine exists as two enantiomers with markedly different NMDA receptor binding affinities. The (-)-enantiomer, (-)-GK11, exhibits a Kd of 2.5 nM, which is quantitatively similar to that of dizocilpine (MK-801), the prototypical high-affinity non-competitive NMDA antagonist [1]. In contrast, the (+)-enantiomer, (+)-GK11, displays approximately 10-fold lower affinity [1]. This enantioselective difference has been confirmed in membrane preparations where (-)-gacyclidine exhibited affinity in the low nanomolar range comparable to MK-801, while (+)-gacyclidine was about 10 times less potent [2].

NMDA receptor pharmacology Radioligand binding Enantioselectivity

In Vivo Neurotoxicity: Gacyclidine Produces No Detectable Neuronal Necrosis at Doses Where MK-801 Induces Significant Neurotoxicity

In rats, the in vivo neurotoxicity of gacyclidine is substantially lower than that of MK-801. Following intravenous administration of gacyclidine at doses of 1, 5, 10, or 20 mg/kg, no necrotic neurons were detected in animals sacrificed at 18 or 96 hours post-treatment [1]. At the highest dose (20 mg/kg i.v.), electron microscopy revealed only sparse cytoplasmic or intramitochondrial vacuoles, whereas lower doses (1-10 mg/kg) produced no observable ultrastructural pathology [1]. This contrasts sharply with MK-801, which is known to induce prominent neuronal vacuolization and necrosis at comparable doses [1][2].

In vivo toxicology Neuronal safety Neuroprotection

Neuroprotective Potency in Hippocampal Slice Cultures: Gacyclidine (IC50 ≈ 50 nM) is More Potent than Memantine and Procyclidine Against NMDA-Induced Excitotoxicity

In organotypic hippocampal slice cultures exposed to 10 µM NMDA for 24 hours, gacyclidine (GK11) demonstrated an IC50 of approximately 50 nM for neuroprotection, achieving complete protection at 250 nM [1]. This potency exceeded that of both memantine (an Alzheimer's disease drug) and procyclidine (a Parkinson's disease drug) in the same assay system [1]. Additionally, when applied at high doses, gacyclidine remained the most potent neuroprotectant and exhibited the least intrinsic cytotoxicity among the three compounds tested [1].

Excitotoxicity Organotypic slice culture Neuroprotection

Clinical Efficacy in Spinal Cord Injury: Gacyclidine Demonstrated No Significant Neurological Improvement Over Placebo in RCT, Contrasting with Preclinical Promise

A randomized controlled trial (RCT) investigating the neuroprotective effectiveness of gacyclidine in acute spinal cord injury (SCI) patients found no significant improvement in neurological recovery among treated individuals compared to placebo [1]. Although patients showed a trend toward neurological improvement over time, this was observed across all groups including the control arm [1]. Based on this Level 2 evidence, gacyclidine is not recommended for promoting neurological recovery in acute SCI, and further trials have been terminated [1][2].

Spinal cord injury Clinical trial Neuroprotection

Binding Site Heterogeneity: Gacyclidine Interacts with 'Non-NMDA' Binding Sites in Cerebellum, a Property Not Shared by MK-801

Autoradiographic and membrane binding studies reveal that gacyclidine enantiomers bind to 'non-NMDA' sites that are distinct from the NMDA receptor ion channel [1]. These sites are expressed at high levels in the molecular layer of the cerebellum on the dendritic trees of Purkinje cells [1][2]. In the cerebellum and spinal cord, two binding sites for gacyclidine were identified, one of which is a low-affinity site insensitive to MK-801 [3]. This interaction with non-NMDA binding sites is hypothesized to contribute to gacyclidine's lower in vivo neurotoxicity relative to other NMDA receptor antagonists [1].

Receptor pharmacology Off-target binding Cerebellum

Formulation-Specific Intratympanic Delivery: Gacyclidine Sustained-Exposure Formulation (OTO-311) Enables Local Inner Ear Delivery, a Differentiation from Systemic NMDA Antagonist Administration

Gacyclidine has been developed as a sustained-exposure formulation (OTO-311) specifically designed for single intratympanic (IT) injection to achieve prolonged local exposure in the inner ear [1][2]. This proprietary drug delivery technology bypasses systemic circulation to target cochlear NMDA receptors, an approach distinct from intravenous or oral administration of other NMDA antagonists [1]. Local injection of gacyclidine in the cochlea has been shown to inhibit salicylate-induced tinnitus in preclinical models [3]. The formulation entered Phase 1 clinical safety trials for tinnitus treatment [2].

Drug delivery Intratympanic Tinnitus

Optimal Research and Industrial Applications for Gacyclidine (CAS 68134-81-6) Based on Quantified Differentiation Evidence


Preclinical In Vivo Neuroprotection Studies Requiring NMDA Antagonism with Minimized Confounding Neurotoxicity

Gacyclidine is the preferred non-competitive NMDA antagonist for in vivo neuroprotection studies in rodent models where the intrinsic neurotoxicity of MK-801 would compromise experimental interpretation. Gacyclidine produces no detectable neuronal necrosis at intravenous doses up to 20 mg/kg, whereas MK-801 induces significant neuronal vacuolization and necrosis at comparable doses [1][2]. This wider therapeutic window enables cleaner evaluation of neuroprotective efficacy in models of spinal cord injury, traumatic brain injury, and excitotoxicity without the confounding variable of drug-induced neuropathology [1].

Enantioselective NMDA Receptor Pharmacology and Binding Site Characterization Studies

The marked 10-fold difference in NMDA receptor binding affinity between (-)-GK11 (2.5 nM) and (+)-GK11 (~25 nM) makes gacyclidine an ideal tool compound for investigating enantioselective pharmacology at the NMDA receptor ion channel [1][2]. Furthermore, gacyclidine's unique interaction with 'non-NMDA' binding sites in the cerebellar molecular layer—a property not shared by MK-801—provides a valuable experimental system for mapping and characterizing these pharmacologically distinct binding sites [3]. Researchers investigating NMDA receptor heterogeneity or seeking to differentiate between channel-blocking and auxiliary binding site effects should consider gacyclidine over MK-801 or memantine.

Organotypic Hippocampal Slice Culture Models of Excitotoxicity

For in vitro excitotoxicity studies using organotypic hippocampal slice cultures, gacyclidine (GK11) offers superior neuroprotective potency compared to memantine and procyclidine, with an IC50 of approximately 50 nM and complete protection achieved at 250 nM under 10 µM NMDA challenge [1]. This quantitative potency advantage, combined with its lower intrinsic cytotoxicity at high doses, makes gacyclidine the benchmark non-competitive NMDA antagonist for slice culture-based neuroprotection assays [1].

Intratympanic Drug Delivery and Inner Ear Pharmacology Research

The sustained-exposure intratympanic formulation of gacyclidine (OTO-311) enables local delivery to the inner ear, bypassing systemic circulation and minimizing systemic NMDA antagonist-related adverse effects [1][2]. This formulation is specifically suited for preclinical and clinical research in tinnitus and otoprotection, where local cochlear NMDA receptor modulation is the therapeutic objective [3]. Researchers should not substitute systemic NMDA antagonists for this application, as the pharmacokinetic and tissue exposure profiles are fundamentally different [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gacyclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.